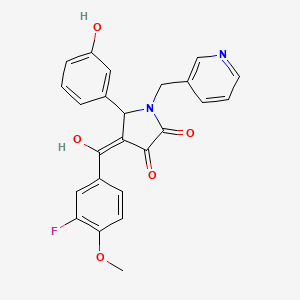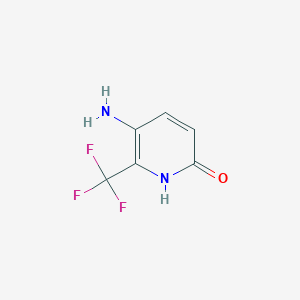
5-Amino-6-(trifluoromethyl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(trifluoromethyl)pyridin-2-ol is a chemical compound with the CAS Number: 1535999-70-2 . It has a molecular weight of 178.11 and its IUPAC name is 5-amino-6-(trifluoromethyl)pyridin-2-ol . The compound is in powder form .
Synthesis Analysis
The synthesis of 5-Amino-6-(trifluoromethyl)pyridin-2-ol and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The InChI code for 5-Amino-6-(trifluoromethyl)pyridin-2-ol is 1S/C6H5F3N2O/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,10H2,(H,11,12) . The InChI key is ZUGQVCVZCFYOEM-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
5-Amino-6-(trifluoromethyl)pyridin-2-ol has a molecular weight of 178.11 . The compound is in powder form .Scientific Research Applications
Toxicity and Safety Profile
- Toxic Encephalopathy and Methemoglobinemia: A study highlighted the toxic effects of a similar compound, 5-amino-2-(trifluoromethyl)pyridine, which is closely related to 5-Amino-6-(trifluoromethyl)pyridin-2-ol. The study reported a case of toxic encephalopathy and methemoglobinemia following inhalation exposure, indicating the need for caution in its industrial handling (Tao et al., 2022).
Anticancer Potential
- Novel Anticancer Agents: Research into related trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has shown promising bioactivity as anticancer agents against various cancer cell lines, suggesting the potential utility of 5-Amino-6-(trifluoromethyl)pyridin-2-ol in cancer research (Chavva et al., 2013).
- Pyridine Bearing Imidiazolyl and Pyrazolyl Derivatives: Another study synthesized novel pyridine derivatives, including those with 6-(Trifluoromethyl) moieties, which demonstrated significant antitumor activity, suggesting potential applications of 5-Amino-6-(trifluoromethyl)pyridin-2-ol in developing anticancer compounds (Hafez & El-Gazzar, 2020).
Spectroscopic and Structural Studies
- Spectroscopic and Density Functional Theory Studies: A study on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using spectroscopic techniques and density functional theory, provides insights into the molecular structure and properties of trifluoromethylpyridines, which could be relevant for understanding 5-Amino-6-(trifluoromethyl)pyridin-2-ol (Vural & Kara, 2017).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Evaluation: Novel triazole-pyridine hybrids, including those with trifluoromethyl groups, were synthesized and showed potential against bacterial and fungal strains, indicating the possible use of 5-Amino-6-(trifluoromethyl)pyridin-2-ol in developing antimicrobial agents (Jha & Ramarao, 2017).
Other Potential Applications
- Synthesis of Novel Pyridine Derivatives: Various studies have explored the synthesis of new pyridine derivatives starting from compounds similar to 5-Amino-6-(trifluoromethyl)pyridin-2-ol, suggesting its potential as a precursor in synthetic chemistry (Tyvorskii et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-6-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGQVCVZCFYOEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

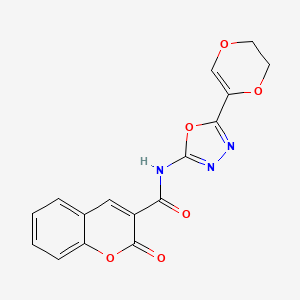

![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
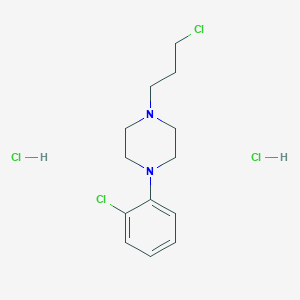
![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)


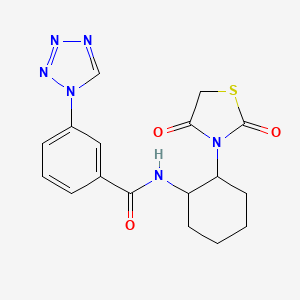
![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
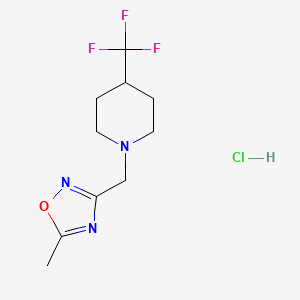
![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)
